4-hydroxyadamantane-1-carboxylic Acid
Overview
Description
4-Hydroxyadamantane-1-carboxylic acid is a derivative of adamantane, a compound known for its unique cage-like structure. The molecular formula of this compound is C11H16O3, and it has a molecular weight of 196.24 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to the adamantane framework, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-hydroxyadamantane-1-carboxylic acid can be achieved through several methods. One common synthetic route involves the reduction of 4-oxoadamantane-1-carboxylic acid using sodium tetrahydroborate (NaBH4) in methanol (MeOH) under cooling conditions . The reaction proceeds as follows:
- A stirred solution of 4-oxoadamantane-1-carboxylic acid in methanol is cooled in an ice bath.
- Sodium tetrahydroborate tablets are added at intervals.
- The mixture is stirred overnight at room temperature and then concentrated under reduced pressure.
- The residue is diluted with aqueous hydrochloric acid (HCl) and extracted with ether.
- The combined ether extracts are dried and concentrated to yield this compound as an off-white solid.
Industrial production methods may involve similar reduction reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Hydroxyadamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxyadamantane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: Its derivatives are studied for their potential biological activities, such as antiviral and anticancer properties.
Medicine: Compounds derived from this compound are investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the development of advanced materials, including nanomaterials and catalysts.
Mechanism of Action
The mechanism of action of 4-hydroxyadamantane-1-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
4-Hydroxyadamantane-1-carboxylic acid can be compared with other adamantane derivatives, such as:
1-Adamantanecarboxylic acid: Lacks the hydroxyl group, making it less versatile in certain reactions.
3-Hydroxyadamantane-1-carboxylic acid: Similar structure but with the hydroxyl group in a different position, leading to different reactivity and applications.
1-Adamantanol: Contains only the hydroxyl group without the carboxylic acid group, limiting its use in certain synthetic applications.
The presence of both hydroxyl and carboxylic acid groups in this compound makes it unique and highly versatile for various chemical transformations and applications.
Properties
IUPAC Name |
4-hydroxyadamantane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14/h6-9,12H,1-5H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNDMKWFBDOGMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101288036 | |
Record name | 4-Hydroxy-1-adamantanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101288036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81968-77-6 | |
Record name | 4-Hydroxy-1-adamantanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81968-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-1-adamantanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101288036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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